Physicochemical properties of (3-Methylthiophen-2-yl)(phenyl)methanone
Physicochemical properties of (3-Methylthiophen-2-yl)(phenyl)methanone
An In-depth Technical Guide to the Physicochemical Properties of (3-Methylthiophen-2-yl)(phenyl)methanone
Introduction
(3-Methylthiophen-2-yl)(phenyl)methanone is a ketone derivative featuring a phenyl group and a methylated thiophene ring. As a member of the thienyl ketone family, it represents a structural motif found in various biologically active compounds and functional materials. For researchers in drug development and materials science, a comprehensive understanding of a compound's physicochemical properties is not merely academic; it is the foundational data that dictates its potential for development, formulation, and application. Properties such as lipophilicity, solubility, and stability are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
This guide provides a detailed examination of the core physicochemical properties of (3-Methylthiophen-2-yl)(phenyl)methanone. It moves beyond a simple listing of data points to explain the scientific rationale behind the characterization methods, offering field-proven insights into why these parameters are crucial and how they are reliably determined.
Chemical Identity and Core Properties
The fundamental characteristics of a molecule provide the framework for understanding its behavior. The structure consists of a benzoyl group attached to the second position of a 3-methylthiophene ring.
Structural and Molecular Data
Key identifiers and computed properties for (3-Methylthiophen-2-yl)(phenyl)methanone are summarized below. It is important to note that while some properties like molecular formula are definitive, others such as the partition coefficient are often predicted via computational models before experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀OS | PubChemLite[1] |
| Monoisotopic Mass | 202.045 Da | PubChemLite[1] |
| Appearance | Yellow to colorless oil (for the related compound (2-Chlorophenyl)(3-methylthiophen-2-yl)methanone) | Vendor Data[2] |
| Predicted XlogP | 3.6 | PubChemLite[1] |
Lipophilicity Assessment: The Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water) at equilibrium. The logarithmic form, LogP, is more commonly used.
A compound's LogP value influences its solubility, membrane permeability, plasma protein binding, and metabolic clearance. A LogP value below 5 is one of the characteristics often considered for drug candidates to proceed to further research[4]. The predicted XlogP of 3.6 for (3-Methylthiophen-2-yl)(phenyl)methanone suggests it is a hydrophobic compound, indicating it would preferentially partition into an organic phase over an aqueous one[1][5].
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable technique for determining LogP values in the range of -2 to 4[6]. Its trustworthiness comes from the direct measurement of the compound's distribution between two immiscible phases.
Methodology:
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Phase Preparation: Prepare a phosphate buffer solution to maintain a constant pH (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the prepared aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.
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Solution Preparation: Prepare a stock solution of (3-Methylthiophen-2-yl)(phenyl)methanone in the aqueous buffer. The concentration should be high enough for accurate detection but low enough to ensure complete dissolution.
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Partitioning: In a suitable vessel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
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Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Following agitation, centrifuge the mixture to achieve a clean separation of the two layers.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Workflow for LogP Determination
Caption: Experimental workflow for LogP determination via the shake-flask method.
Ionization State: pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter is vital for predicting a drug's behavior in different physiological environments, such as the stomach (low pH) and intestine (higher pH), which directly impacts absorption and solubility.
For (3-Methylthiophen-2-yl)(phenyl)methanone, the ketone functional group is not readily ionizable under typical physiological pH conditions. It is a very weak base, with protonation occurring only in strongly acidic media. Therefore, determining its pKa is generally not a primary concern for pharmaceutical development unless specific formulation conditions involving extreme pH are considered. However, understanding the methodology is crucial for any drug development professional.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination[7][8]. It involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the analyte.
Methodology:
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Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[9].
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low). A constant ionic strength is maintained throughout the experiment by adding a background electrolyte like KCl[9]. The solution is purged with nitrogen to remove dissolved CO₂, which can interfere with the titration[9].
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Titration: Place the solution in a temperature-controlled vessel. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
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Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve[9][10]. This point can be precisely identified from the inflection point of a first-derivative plot (ΔpH/ΔV vs. volume)[10].
Workflow for pKa Determination
Caption: General workflow for pKa determination using potentiometric titration.
Chemical Stability Assessment
Stability testing is a mandatory process in the pharmaceutical industry to determine how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light[11][]. These studies are essential for determining a product's shelf life, recommended storage conditions, and appropriate packaging[13][14][15].
For a compound like (3-Methylthiophen-2-yl)(phenyl)methanone, potential degradation pathways could involve oxidation of the thiophene ring or reactions involving the ketone group. Stability testing helps identify these liabilities early in development[13].
Protocol: Forced Degradation and Accelerated Stability Studies
A comprehensive stability program begins with forced degradation (stress testing) and is followed by accelerated and long-term studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Methodology:
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Stress Testing: The purpose of stress testing is to identify likely degradation products and establish the inherent stability of the molecule[15]. The compound is subjected to conditions more severe than those used in accelerated studies. This includes:
-
Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
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Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
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Thermal Stress: Exposure to high temperatures (e.g., 60-80 °C).
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Photostability: Exposure to a controlled light source that provides both UV and visible output.
-
-
Accelerated Stability: The compound is stored at elevated temperature and humidity conditions (e.g., 40 °C / 75% Relative Humidity) for a period of up to 6 months. Samples are pulled at predefined time points (e.g., 0, 1, 3, 6 months).
-
Sample Analysis: At each time point, the samples are analyzed using a stability-indicating analytical method (typically HPLC). This method must be able to separate the intact compound from all potential degradation products. Key parameters measured are:
-
Assay: The amount of the parent compound remaining.
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Impurities: The identity and quantity of any degradation products.
-
Appearance: Any change in color or physical state.
-
-
Data Evaluation: The data is used to establish degradation pathways and predict the long-term stability of the compound, which informs decisions on formulation and storage[15].
Logic of a Pharmaceutical Stability Study
Caption: Logical flow of a pharmaceutical stability assessment program.
Conclusion
The physicochemical properties of (3-Methylthiophen-2-yl)(phenyl)methanone, particularly its high predicted lipophilicity (XlogP ≈ 3.6), classify it as a hydrophobic molecule. This characteristic is fundamental to its potential behavior in biological systems and formulation development, suggesting good membrane permeability but potentially poor aqueous solubility. While it is not expected to ionize under physiological conditions, its chemical stability against hydrolytic, oxidative, and photolytic stress must be experimentally determined to ascertain its viability as a drug candidate or advanced material. The robust experimental protocols detailed in this guide provide a self-validating framework for generating the precise, reliable data required for informed decision-making in research and development.
References
-
Stability testing (pharmaceutical) - Wikipedia. Wikipedia. [Link]
-
The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]
-
Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
phenyl(thiophen-2-yl)methanone - Physico-chemical Properties. ChemBK. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
pH titration- for the determination of pKa value of weak acid. YouTube. [Link]
-
Development of Methods for the Determination of pKa Values - Semantic Scholar. Semantic Scholar. [Link]
-
A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
-
(3-methylthiophen-2-yl)(phenyl)methanone. PubChemLite. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
Sources
- 1. PubChemLite - (3-methylthiophen-2-yl)(phenyl)methanone (C12H10OS) [pubchemlite.lcsb.uni.lu]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 13. moravek.com [moravek.com]
- 14. japsonline.com [japsonline.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
